Amino-PEG4-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker designed for precision in multi-step chemical syntheses. It features a free primary amine for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected amine at the other terminus. This structure provides a discrete, hydrophilic 4-unit PEG spacer, crucial for improving the solubility and pharmacokinetic properties of conjugated molecules like peptides, proteins, and small-molecule drugs. Its primary procurement value lies in enabling controlled, stepwise conjugation strategies where precise spacing and orthogonal chemical reactivity are paramount.
Substituting Amino-PEG4-Boc with seemingly similar alternatives introduces significant process and performance risks. Using a linker with a different PEG length (e.g., PEG3 or PEG5) can critically alter the spatial distance between conjugated moieties, potentially abolishing biological activity in systems like PROTACs or ADCs where linker length is a key optimization parameter. Choosing a linker with a different protecting group, such as Fmoc, forces a complete change in deprotection chemistry from mild acid (for Boc) to mild base, creating incompatibilities with other acid- or base-sensitive functional groups in the synthesis. Employing the unprotected diamine (H2N-PEG4-NH2) for cost savings leads to statistical mixtures of un-, mono-, and di-substituted products, requiring complex purification and lowering the yield of the desired mono-functionalized intermediate. Finally, substituting with more hydrophobic alkyl linkers can decrease aqueous solubility, increase non-specific binding, and lead to aggregation of the final conjugate.
The Boc protecting group is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to basic conditions. In contrast, the commonly substituted Fmoc protecting group is removed under basic conditions (e.g., piperidine) but is stable to acid. This chemical orthogonality is a critical process parameter. For syntheses involving base-sensitive moieties, the Boc group on Amino-PEG4-Boc allows for selective deprotection without compromising the integrity of other components, a key advantage over Fmoc-protected alternatives.
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | Mild Acid (e.g., TFA, pH 1-2) |
| Comparator Or Baseline | Amino-PEG4-Fmoc: Mild Base (e.g., 20% piperidine in DMF, pH 10-12) |
| Quantified Difference | Chemically orthogonal cleavage conditions |
| Conditions | Standard solid-phase or solution-phase synthesis |
This allows for precise, stepwise synthetic routes, preventing side reactions and protecting sensitive functional groups elsewhere in the molecule, which is a primary procurement consideration for complex syntheses.
Using a mono-protected linker like Amino-PEG4-Boc ensures that conjugation occurs exclusively at the free primary amine, leading to a single, well-defined product with near-quantitative regioselectivity (>95%). Attempting a mono-conjugation on the cheaper, unprotected comparator, H2N-PEG4-NH2, inevitably results in a statistical mixture of unreacted starting material, the desired mono-adduct, and the undesired di-adduct. This necessitates extensive and often difficult chromatographic purification, leading to lower overall yields and higher downstream processing costs.
| Evidence Dimension | Regioselectivity of Mono-conjugation |
| Target Compound Data | >95% (single product) |
| Comparator Or Baseline | H2N-PEG4-NH2: Statistical mixture (multiple products requiring purification) |
| Quantified Difference | Avoidance of statistical product mixtures |
| Conditions | Standard amine acylation or alkylation reactions |
Procuring the mono-protected version simplifies the synthetic workflow, eliminates costly purification steps, and improves the overall yield and reproducibility of the target molecule.
The ethylene glycol units of the PEG4 spacer impart significant hydrophilicity, which is critical for maintaining the aqueous solubility of conjugated biomolecules and hydrophobic small-molecule drugs. In contrast, alkyl chain linkers of a similar length are hydrophobic and tend to decrease the solubility of the final conjugate, often leading to aggregation and handling issues. For example, a datasheet for Amino-PEG4-Boc lists it as freely soluble in water (140 g/L), a property not shared by analogous long-chain alkyl diamines. This enhanced solubility improves formulation options, reduces non-specific binding in assays, and is a key strategy for developing stable, high drug-to-antibody ratio (DAR) ADCs.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High (e.g., 140 g/L at 25 °C for the core structure) |
| Comparator Or Baseline | Equivalent length alkyl linkers (e.g., dodecanediamine): Low/Insoluble |
| Quantified Difference | Orders of magnitude higher water solubility |
| Conditions | Aqueous buffers, physiological conditions |
Superior solubility simplifies handling during synthesis and purification, prevents aggregation in final formulations, and leads to more reliable performance in aqueous biological systems.
The defined length of the PEG4 spacer is frequently used in PROTAC linker optimization studies to achieve the ideal spatial orientation between a target protein and an E3 ligase for efficient ternary complex formation. The Boc-protected amine allows for stepwise, directional synthesis, first attaching the E3 ligase ligand and then, after deprotection, the target-binding warhead (or vice-versa).
In ADC development, this linker serves multiple roles. Its hydrophilicity helps to counteract the hydrophobicity of potent payloads, enabling higher drug-to-antibody ratios without causing aggregation. The orthogonal Boc/amine ends allow for controlled conjugation to either the antibody or the drug, simplifying the synthesis of a well-defined, homogeneous ADC product.
The linker is used to attach proteins, peptides, or small molecules to surfaces (e.g., biosensors, nanoparticles) for biomedical diagnostics and research. The hydrophilic PEG spacer reduces non-specific protein adsorption to the surface, while the mono-protected nature ensures controlled, stepwise attachment, first to the surface and subsequently to the desired biomolecule after deprotection.